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Metopimazine-d6 Sulfoxide

Cat. No.: B1161382
M. Wt: 467.63
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Description

Significance of Deuterated Analogs in Pharmacological and Biochemical Investigations

Among stable isotope-labeled compounds, deuterated analogs—where hydrogen atoms are replaced by deuterium (B1214612)—hold particular importance in pharmacology. cdnsciencepub.comnih.gov This substitution of a hydrogen atom with its heavier isotope can significantly impact the pharmacokinetic profile of a drug. nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference often leads to a slower rate of metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes, a phenomenon known as the kinetic isotope effect (KIE). cdnsciencepub.comacs.org

By strategically replacing hydrogen with deuterium at sites vulnerable to metabolism, medicinal chemists can reduce the rate at which a drug is broken down. nih.gov This can lead to several potential advantages, such as a longer duration of action, increased systemic exposure, and a reduction in the formation of potentially undesirable metabolites. cdnsciencepub.combioscientia.de This approach has been successfully used to develop new drugs with improved properties, with deutetrabenazine being the first deuterated drug to receive FDA approval in 2017. nih.govbioscientia.de Beyond creating new therapeutics, deuterated compounds are widely used as internal standards in pharmacokinetic studies to ensure the accurate quantification of the parent drug and its metabolites in biological samples. simsonpharma.comveeprho.com

Key Applications of Deuterated Compounds in Research

Application Area Description
Pharmacokinetics (ADME) Used to study the absorption, distribution, metabolism, and excretion of drugs, providing a clearer understanding of a drug's disposition in the body. nih.govacs.org
Metabolite Identification Helps in elucidating the structures of metabolites and delineating complex metabolic pathways. nih.govacs.org
Quantitative Analysis Serve as ideal internal standards for bioanalytical methods (e.g., LC-MS/MS), enabling precise quantification of drugs and their metabolites in biological matrices. veeprho.comveeprho.com
Mechanistic Studies Employed to investigate the mechanisms of chemical reactions and enzyme-catalyzed transformations due to the kinetic isotope effect. acs.org

| Toxicity Studies | Can be used to understand metabolism-mediated toxicities and potentially mitigate them by altering metabolic pathways. nih.govacs.org |

Overview of Metopimazine (B1676515) and its Research Context

Metopimazine is a phenothiazine (B1677639) derivative used as an antiemetic to treat nausea and vomiting. wikipedia.orgnih.gov Its primary mechanism of action is as a potent and selective antagonist of dopamine (B1211576) D2 receptors, particularly in the chemoreceptor trigger zone (CTZ) of the brain, which is critical for inducing vomiting. wikipedia.orgpatsnap.comresearchgate.net Metopimazine also shows some antagonistic activity at serotonin (B10506) (5-HT3) and histamine (B1213489) (H1) receptors, which contributes to its antiemetic effects. patsnap.com

In humans, orally administered Metopimazine is rapidly metabolized, primarily by a liver amidase, to its main active metabolite, metopimazine acid. wikipedia.orgnih.gov The bioavailability of Metopimazine is relatively low, and its elimination half-life is approximately two hours. wikipedia.org Research has focused on its efficacy in various settings, including chemotherapy-induced nausea and vomiting (CINV). researchgate.net Pharmacokinetic studies are essential to understand its absorption, low bioavailability, and rapid metabolism, ensuring its effective use. wikipedia.orgnih.gov

Rationale for Research on Metopimazine-d6 Sulfoxide (B87167) as a Mechanistic Probe and Analytical Standard

Metopimazine is metabolized into various compounds, including Metopimazine Sulfoxide. theclinivex.comaxios-research.com In research, particularly in pharmacokinetic and metabolic studies, the accurate measurement of both the parent drug and its metabolites in biological samples is crucial. veeprho.com This is where stable isotope-labeled internal standards become vital.

Metopimazine-d6 Sulfoxide is the deuterium-labeled analog of Metopimazine Sulfoxide. veeprho.comtheclinivex.com Its primary role in research is to serve as an internal standard for the quantitative analysis of Metopimazine Sulfoxide. veeprho.com When analyzing biological samples using methods like liquid chromatography-mass spectrometry (LC-MS), a known amount of this compound is added. Because it is chemically identical to the non-labeled metabolite but has a different mass due to the six deuterium atoms, it can be distinguished by the mass spectrometer. simsonpharma.com This allows for highly accurate and precise quantification of the Metopimazine Sulfoxide metabolite, correcting for any sample loss or variability during the analytical process. veeprho.comveeprho.com Therefore, this compound is not researched for its own therapeutic effects but is a critical analytical tool that enables a more precise understanding of the metabolism and pharmacokinetics of Metopimazine. veeprho.comtheclinivex.com

Table of Mentioned Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol )
Metopimazine C₂₂H₂₇N₃O₃S₂ 445.6
Metopimazine-d6 C₂₂H₂₁D₆N₃O₃S₂ 451.63
Metopimazine Sulfoxide C₂₂H₂₇N₃O₄S₂ 461.6
This compound Not Available Not Available
Metopimazine Acid C₂₂H₂₆N₂O₄S₂ 446.59
Metopimazine Acid-d6 C₂₂H₂₀D₆N₂O₄S₂ 452.63
Dimethyl sulfoxide-d6 (CD₃)₂SO 84.17

Properties

Molecular Formula

C₂₂H₂₁D₆N₃O₄S₂

Molecular Weight

467.63

Synonyms

1-[3-[2-(Methylsulfonyl)-5-oxido-10H-phenothiazin-10-yl]propyl-d6]-4-piperidinecarboxamide;  1-[3-[2-(Methylsulfonyl)-10H-phenothiazin-10-yl]propyl-_x000B_d6]-4-piperidinecarboxamide S-Oxide;  1-[3-[2-(Methylsulfonyl)phenothiazin-_x000B_10-yl]propyl-d6]isonipecota

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies for Metopimazine D6 Sulfoxide

Stereoselective Oxidation Pathways for Sulfoxide (B87167) Formation

The conversion of the phenothiazine (B1677639) ring's thioether to a sulfoxide introduces a chiral center at the sulfur atom. Achieving high enantiomeric purity is paramount, necessitating the use of stereoselective oxidation methods. illinois.edursc.org These approaches are designed to favor the formation of one enantiomer over the other.

Chemical Reagents and Reaction Conditions for Thioether Oxidation

A variety of reagents and catalytic systems have been developed for the asymmetric oxidation of sulfides to chiral sulfoxides. acsgcipr.org These methods can be broadly categorized into those using stoichiometric chiral oxidants and those employing catalytic systems with a terminal oxidant. illinois.edu

Key approaches include:

Metal-Based Catalysts: Transition metal complexes, particularly those involving titanium and vanadium, are widely used in conjunction with chiral ligands. semanticscholar.org The Kagan-Andersen oxidation, for example, often utilizes a titanium(IV) isopropoxide catalyst with a chiral tartrate ester like diethyl tartrate (DET). acsgcipr.org

Chiral Organic Oxidants: Stoichiometric reagents such as chiral oxaziridines (e.g., Davis reagents) can provide good to excellent enantioselectivity in the oxidation of thioethers. acs.org

Biocatalysis: Enzymes, including Baeyer-Villiger monooxygenases (BVMOs), offer a green chemistry approach, often yielding high enantiomeric excess (ee) using molecular oxygen as the terminal oxidant. acsgcipr.org

The choice of oxidant and conditions is critical to control the reaction. Slow addition of the terminal oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, is often employed to minimize non-catalyzed background oxidation that would diminish the product's chiral purity. acsgcipr.org

Reagent/Catalyst SystemTypeTypical Terminal OxidantKey Features
Titanium(IV) Isopropoxide / Diethyl Tartrate (DET)Catalytic (Metal-based)Cumene Hydroperoxide or TBHPWell-established (Kagan-Andersen method); good for aryl alkyl sulfides. acsgcipr.org
Vanadium Complexes / Chiral Schiff BasesCatalytic (Metal-based)Hydrogen Peroxide (H₂O₂)Effective for various sulfide (B99878) types. semanticscholar.org
Chiral Oxaziridines (Davis Reagents)StoichiometricN/AHigh enantioselectivity but requires stoichiometric use of the chiral reagent. acs.org
Baeyer-Villiger Monooxygenases (BVMOs)Catalytic (Enzymatic)Oxygen (O₂)Environmentally friendly; high enantiomeric excess. acsgcipr.org

Regioselectivity and Yield Optimization in Sulfoxide Synthesis

The precursor to Metopimazine-d6 Sulfoxide contains two sulfur atoms: one in the phenothiazine ring and another in the side chain (which is a sulfone in the final Metopimazine (B1676515) structure but starts as a methylthio group in early synthesis). Oxidation must be selective for the phenothiazine sulfur. researchgate.netnih.gov The sulfur atom in the phenothiazine ring is generally more susceptible to oxidation than an N-alkyl tertiary amine on the side chain. nih.gov

Key considerations for optimizing regioselectivity and yield include:

Controlling Stoichiometry: Using a slight excess of the oxidizing agent can drive the reaction to completion, but a large excess risks over-oxidation to the corresponding sulfone. Careful control of oxidant stoichiometry is crucial to isolate the sulfoxide.

Reaction Temperature: Lower temperatures often enhance selectivity, both in terms of enantioselectivity and preventing over-oxidation.

Catalyst Choice: Some catalysts may exhibit inherent selectivity for one sulfur atom over another based on steric or electronic factors. Electrochemical methods also offer a high degree of control over the oxidation potential, allowing for selective formation of the S-oxide metabolite. nih.govchemrxiv.org

Deuteration Techniques for Metopimazine and its Derivatives

Isotopic labeling with deuterium (B1214612) (²H or D) is a powerful tool in pharmaceutical sciences. chem-station.comzeochem.com For this compound, the six deuterium atoms are incorporated into the propyl side chain, which connects the phenothiazine core to the piperidine (B6355638) ring. This labeling is often used to create internal standards for mass spectrometry-based bioanalytical assays. nih.gov

Methods for Selective Deuterium Labeling at Specific Molecular Positions

Achieving site-selective deuteration requires carefully planned synthetic routes. researchgate.net For incorporating deuterium into an alkyl chain, common methods involve the reduction of functional groups with a deuterated reducing agent or the use of deuterated building blocks. mdpi.com

Common strategies include:

Reduction with Deuterated Reagents: A precursor containing a reducible functional group (e.g., ester, amide, or ketone) on the side chain can be treated with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This method is effective for introducing deuterium at specific positions.

Use of Deuterated Alkylating Agents: A more direct approach involves the synthesis of a deuterated alkyl halide, such as 1-bromo-3-chloropropane-d6. bohrium.comacs.orgnih.gov This deuterated building block can then be used to alkylate the nitrogen atom of the phenothiazine precursor. Synthesizing such reagents can be achieved using D₂O as an inexpensive and readily available deuterium source. acs.orgnih.gov

Hydrogen Isotope Exchange (HIE): Late-stage HIE reactions, often catalyzed by transition metals, allow for the direct replacement of C-H bonds with C-D bonds. researchgate.netresearchgate.net While powerful, achieving high selectivity on a flexible alkyl chain can be challenging compared to using pre-labeled building blocks.

Isotopic Enrichment and Purity Assessment of Deuterated Precursors

After synthesis, it is crucial to verify the isotopic enrichment and purity of the deuterated compound. rsc.orgrsc.org This involves confirming the number and location of the deuterium atoms and quantifying the percentage of the deuterated species relative to unlabeled or partially labeled counterparts. researchgate.net A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach. rsc.orgnih.gov

Analytical TechniquePurposeInformation Obtained
High-Resolution Mass Spectrometry (HR-MS)Confirm isotopic incorporation and quantify enrichment.Provides the accurate mass of the molecule, confirming the mass increase corresponding to the number of deuterium atoms. The relative intensities of isotopic peaks (d0, d1, d2...d6) are used to calculate the percentage of isotopic purity. rsc.orgrsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)Confirm location of deuterium atoms.The absence or reduced integration of a proton signal at a specific chemical shift indicates that the hydrogen at that position has been replaced by deuterium. rug.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy (²H NMR)Directly observe deuterium signals.Provides a direct spectrum of the deuterium nuclei, confirming their presence and chemical environment. Combining ¹H and ²H NMR can yield highly accurate measurements of isotope abundance. nih.gov

Multi-step Synthetic Routes to this compound

The synthesis of this compound is a multi-step process that combines the strategies of deuteration and stereoselective oxidation. nih.gov A plausible synthetic route would involve the initial preparation of the deuterated side chain, followed by its attachment to the phenothiazine core, and culminating in the selective oxidation of the thioether.

A potential synthetic pathway could be:

Synthesis of a Deuterated Propyl Linker: A suitable three-carbon precursor is deuterated. For example, a di-ester or similar compound could be reduced with lithium aluminum deuteride to form a propanediol-d6, which is then converted into a more reactive alkylating agent like 1-bromo-3-chloropropane-d6. bohrium.comorganic-chemistry.org

N-Alkylation of the Phenothiazine Core: The nitrogen atom of a 2-(methylsulfonyl)-10H-phenothiazine precursor is alkylated using the deuterated propyl linker from the previous step. This reaction attaches the d6-propyl chain to the phenothiazine core, yielding the deuterated thioether precursor to the final product.

Stereoselective Sulfoxidation: The resulting deuterated phenothiazine thioether is subjected to stereoselective oxidation. Using a method such as the Kagan-Andersen oxidation (Ti(O-i-Pr)₄/DET/hydroperoxide), the sulfur atom on the phenothiazine ring is selectively oxidized to a sulfoxide with a controlled stereochemistry. acsgcipr.orgacs.org This final step yields the target molecule, this compound. researchgate.netnih.govduke.edu

Throughout this process, purification and characterization at each step are essential to ensure the integrity of the intermediates and the final product.

Development of Robust and Scalable Synthesis Protocols

The synthesis of this compound, a deuterated analog of a Metopimazine metabolite, necessitates a strategic approach that combines the core synthesis of the parent molecule with precise deuterium incorporation and subsequent oxidation. While specific, large-scale synthesis protocols for this compound are not extensively detailed in publicly available literature, a robust and scalable pathway can be devised based on established synthetic routes for Metopimazine and general methodologies for deuterium labeling.

A plausible and efficient synthetic strategy would involve the initial synthesis of a deuterated intermediate, specifically a deuterated version of the propyl side chain, which is then coupled to the phenothiazine core. This approach allows for controlled incorporation of the deuterium labels early in the synthesis, ensuring high isotopic purity in the final product.

The key steps in a proposed scalable synthesis are outlined below:

Synthesis of Deuterated 1-bromo-3-chloropropane (B140262) (d6): The six deuterium atoms are typically introduced on the propyl chain. A common method for achieving this is through the reduction of a suitable precursor, such as a dicarboxylic acid or its ester, with a deuterated reducing agent like lithium aluminum deuteride (LiAlD4). Subsequent conversion of the resulting deuterated diol to the corresponding bromo-chloro-propane would yield the desired deuterated side chain.

Alkylation of 2-(Methylsulfonyl)-10H-phenothiazine: The phenothiazine core, 2-(Methylsulfonyl)-10H-phenothiazine, can be synthesized through established routes. This intermediate is then N-alkylated with the deuterated 1-bromo-3-chloropropane (d6) in the presence of a suitable base to form 10-(3-chloropropyl-d6)-2-(methylsulfonyl)-10H-phenothiazine.

Coupling with Piperidine-4-carboxamide: The final step in the formation of the Metopimazine-d6 backbone involves the reaction of the deuterated chloropropyl-phenothiazine intermediate with piperidine-4-carboxamide. This nucleophilic substitution reaction yields Metopimazine-d6.

Oxidation to this compound: The concluding step is the selective oxidation of the sulfur atom in the phenothiazine ring of Metopimazine-d6 to form the corresponding sulfoxide. A mild and selective oxidizing agent, such as potassium caroate (Oxone), can be employed to achieve this transformation efficiently and quantitatively at room temperature. nih.govscbt.com

Purification and Characterization of Synthetic Intermediates

Rigorous purification and characterization of all synthetic intermediates are paramount to ensure the final product's identity, purity, and isotopic enrichment. A combination of chromatographic and spectroscopic techniques would be employed at each stage of the synthesis.

Purification Techniques:

Column Chromatography: This is a standard and scalable method for purifying organic compounds. For the intermediates in the synthesis of this compound, silica (B1680970) gel column chromatography would be effective for separating the desired product from unreacted starting materials and by-products.

Recrystallization: For solid intermediates, recrystallization is a powerful technique for achieving high purity. The choice of solvent is critical and would be determined empirically to provide good recovery of the purified compound.

Distillation: For liquid intermediates, such as the deuterated 1-bromo-3-chloropropane, distillation under reduced pressure can be used for purification.

Characterization Methods:

The structure and purity of each intermediate would be confirmed using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the intermediates. For deuterated compounds, 2H (Deuterium) NMR would also be used to confirm the position and extent of deuterium incorporation. The absence of proton signals at the deuterated positions in the 1H NMR spectrum would provide strong evidence of successful labeling.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the intermediates and to confirm the isotopic enrichment. The mass spectrum of a deuterated compound will show a characteristic shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the intermediates and the final product. A validated HPLC method would be used to quantify any impurities.

The following table summarizes the key intermediates and the analytical techniques that would be used for their characterization:

IntermediateMolecular Formula (d6 version)Key Characterization Techniques
1-bromo-3-chloropropane-d6C3H2D6BrCl1H NMR: To confirm the absence of protons on the propyl chain.2H NMR: To confirm the presence and location of deuterium.MS: To determine the molecular weight and confirm isotopic enrichment.
10-(3-chloropropyl-d6)-2-(methylsulfonyl)-10H-phenothiazineC16H11D6ClNO2S21H NMR: To verify the structure and the attachment of the deuterated side chain to the phenothiazine nitrogen.13C NMR: To confirm the carbon framework.MS: To confirm the molecular weight of the alkylated product.
Metopimazine-d6C22H21D6N3O3S21H NMR, 13C NMR, 2H NMR: For complete structural elucidation and confirmation of deuterium labeling.MS (e.g., ESI-MS): To confirm the molecular weight and isotopic purity.HPLC: To determine the chemical purity.

By implementing these robust synthesis, purification, and characterization protocols, it is possible to produce this compound with high chemical and isotopic purity, suitable for its intended use as an internal standard in analytical and pharmacokinetic studies. simsonpharma.com

Advanced Analytical Methodologies Utilizing Metopimazine D6 Sulfoxide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable technique for the quantitative analysis of compounds in biological samples due to its high selectivity and sensitivity. resolian.comrsc.org The development of a robust LC-MS/MS method is a meticulous process involving the optimization of numerous parameters to ensure reliable and accurate results. fda.gov

In quantitative bioanalysis, an internal standard (IS) is essential for correcting analytical variability. The ideal IS is a compound that behaves chemically and physically like the analyte of interest throughout the sample preparation and analysis process. Stable isotope-labeled (SIL) compounds, such as Metopimazine-d6 Sulfoxide (B87167), are considered the gold standard for use as internal standards in LC-MS/MS assays. researchgate.net

The key advantage of a SIL-IS is that it co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. researchgate.net However, due to the mass difference imparted by the deuterium (B1214612) labels, the SIL-IS is distinguishable from the analyte by the mass spectrometer. This allows for the accurate normalization of the analyte's signal, compensating for variations in sample extraction, injection volume, and matrix-induced signal suppression or enhancement. researchgate.net The use of Metopimazine-d6 Sulfoxide helps to ensure the precision and accuracy of the quantification of metopimazine (B1676515) sulfoxide in complex biological fluids.

Parameter Analyte (Metopimazine Sulfoxide) Internal Standard (this compound) Rationale for Use
Retention Time Nearly IdenticalNearly IdenticalCo-elution ensures both compounds experience the same matrix effects and instrument conditions.
Ionization Efficiency SimilarSimilarSimilar chemical properties lead to comparable ionization in the MS source.
Mass-to-Charge Ratio (m/z) DifferentDifferent (higher by 6 Da)Mass difference allows for separate detection and quantification by the mass spectrometer.
Extraction Recovery Nearly IdenticalNearly IdenticalEnsures that any loss during sample preparation is proportional for both analyte and IS.

Achieving adequate chromatographic separation is crucial for minimizing interferences and ensuring the accuracy of LC-MS/MS methods. ut.ee For sulfoxide metabolites, which can be polar in nature, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed. mdpi.comnih.gov

Optimization involves several key parameters:

Column Chemistry: C18 columns are widely used, providing good retention for a broad range of compounds. oup.com The choice of column depends on the specific polarity of the sulfoxide and other potential metabolites.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. oup.comwa.gov The gradient is optimized to achieve sharp peaks and resolve the analyte from other matrix components.

Flow Rate and Column Temperature: These parameters are adjusted to optimize separation efficiency and analysis time. Higher temperatures can reduce viscosity and improve peak shape but must be controlled to ensure method robustness. nih.gov

The goal is to develop a method that separates Metopimazine Sulfoxide from other endogenous matrix components, such as phospholipids, which are known to cause significant matrix effects. researchgate.net

Mass spectrometry detects molecules based on their mass-to-charge ratio (m/z). wikipedia.orgijrar.com The introduction of stable isotopes, such as the deuterium in this compound, results in a predictable mass shift, allowing the mass spectrometer to differentiate the internal standard from the native analyte. nih.gov

Tandem mass spectrometry (MS/MS) is the preferred detection method for quantitative bioanalysis due to its high specificity. nih.gov In a typical MS/MS experiment, a specific precursor ion (the protonated molecule, [M+H]+) for both the analyte and the internal standard is selected in the first mass analyzer. These selected ions are then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity by filtering out background noise and interferences. shimadzu.com

For this compound, the MRM transitions would be set to monitor its specific precursor-to-product ion fragmentation, which will differ in mass from the transitions monitored for the unlabeled Metopimazine Sulfoxide. This allows for simultaneous and independent quantification. nih.gov

Spectroscopic Characterization and Quantitative Analysis

Advanced analytical methodologies are crucial for the characterization and quantification of isotopically labeled compounds such as this compound. Spectroscopic techniques, in particular, offer powerful tools for elucidating molecular structure and measuring concentration. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of deuterated compounds and spectrophotometric methods relevant to the determination of the corresponding sulfoxide.

Spectrophotometric Approaches for Related Sulfoxide Determination

While direct spectrophotometric data for this compound is not extensively published, highly relevant methods have been developed for its non-deuterated analogue, Metopimazine sulfoxide. These techniques provide a framework for the quantitative analysis of the sulfoxide moiety.

A specific and reliable difference spectrophotometric method has been established for the quantitative determination of Metopimazine by converting it to its sulfoxide derivative. researchgate.netd-nb.info This technique involves the oxidation of the phenothiazine (B1677639) core of Metopimazine using an oxidizing agent like potassium caroate (Oxone) to quantitatively form the corresponding sulfoxide. researchgate.netresearchgate.net

The key principle of the difference method is measuring the absorbance of the oxidized solution (containing the sulfoxide) against a reference cell that contains an unoxidized solution of the parent drug at the same concentration. researchgate.net The resulting difference in absorbance is directly proportional to the concentration of the intact drug that has been converted to the sulfoxide. d-nb.inforesearchgate.net This approach is highly specific and is not affected by the presence of excipients or decomposition products. researchgate.net

The Metopimazine sulfoxide derivative exhibits a maximum absorbance (λmax) at 355 nm. researchgate.netd-nb.info Research has demonstrated that this method is linear over a concentration range of 0.9–30.0 μg/mL. researchgate.net The limit of quantitation (LOQ) for this assay is 2.8 μg/mL, showcasing its sensitivity for determining the concentration of the sulfoxide formed. researchgate.netd-nb.info

Spectrophotometric Data for Metopimazine Sulfoxide Determination
ParameterValueReference
Maximum Wavelength (λmax)355 nm researchgate.net
Molar Absorptivity (ε)4.5 × 10³ L·mol⁻¹·cm⁻¹ researchgate.net
Linearity Range0.9–30.0 μg/mL researchgate.net
Limit of Quantitation (LOQ)2.8 μg/mL researchgate.netd-nb.info
Correlation Coefficient (r)0.999 researchgate.net

Mechanistic Biotransformation Studies of Metopimazine Sulfoxide

Elucidation of Enzymatic Pathways for Sulfoxide (B87167) Formation

The conversion of metopimazine (B1676515) to its sulfoxide derivative is an oxidative metabolic reaction. Research into the biotransformation of metopimazine and other phenothiazine (B1677639) compounds points to the involvement of specific enzyme superfamilies that are central to drug metabolism.

In vitro studies using human liver microsomes and recombinant enzymes are instrumental in identifying the catalysts of drug metabolism. For phenothiazine derivatives, sulfoxidation is a known metabolic route. While the primary metabolism of metopimazine is dominated by amide hydrolysis to metopimazine acid, oxidative pathways, though minor, do occur. Studies on similar phenothiazine compounds, such as chlorpromazine (B137089) and thioridazine, have established that sulfoxidation is a key metabolic step. These investigations typically utilize systems like human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, to observe the formation of metabolites like sulfoxides.

The two major enzyme systems responsible for many oxidative drug metabolism reactions are the Cytochrome P450 (CYP450) and Flavin-Containing Monooxygenase (FMO) systems.

Flavin-Containing Monooxygenases (FMOs): FMOs are another class of enzymes that catalyze the oxygenation of xenobiotics containing nucleophilic nitrogen, sulfur, or phosphorus atoms. The FMO system, particularly FMO3 which is abundant in the adult human liver, is known to metabolize various phenothiazines. FMOs operate via a different catalytic mechanism than CYPs and can be the primary pathway for the sulfoxidation of certain drugs. While specific studies on metopimazine's interaction with FMOs are limited, the chemical structure of metopimazine, with its phenothiazine core, makes it a potential substrate for FMO-catalyzed sulfoxidation.

Enzyme SystemKey IsoformsRole in Phenothiazine SulfoxidationRelevance to Metopimazine Sulfoxide Formation
Cytochrome P450 (CYP450) CYP1A2, CYP2D6, CYP3A4Primary catalysts for sulfoxidation of many phenothiazines (e.g., chlorpromazine, thioridazine).Identified as catalyzing minor oxidative pathways of metopimazine in vitro.
Flavin-Containing Monooxygenases (FMO) FMO1, FMO3, FMO5Known to oxygenate various phenothiazine compounds.A potential, though less studied, pathway given the phenothiazine structure of metopimazine.

Comparative Biotransformation with Parent Compound and Other Metabolites

The metabolic profile of metopimazine is characterized by multiple biotransformation pathways that compete with each other. The formation of Metopimazine Sulfoxide occurs alongside other, more dominant metabolic reactions.

The principal metabolic pathway for metopimazine is not sulfoxidation, but rather deamination to form metopimazine acid (MPZA), which is the major circulating metabolite in humans. Studies have shown that after oral administration, plasma concentrations of MPZA are many times higher than those of the parent compound, metopimazine (MPZ).

Metopimazine Sulfoxide (MPZS) is also detected in plasma, but at much lower concentrations than MPZA. In one study, following a single oral dose of metopimazine, MPZS appeared in plasma within 30-45 minutes but was often not quantifiable by 12 hours, indicating it is a minor and transient metabolite compared to the abundant and persistent MPZA. This demonstrates that the rate of sulfoxide formation is significantly lower than the rate of amide hydrolysis leading to metopimazine acid.

Fate of Deuterium (B1214612) Labeling in Metabolic Processes

The use of isotopically labeled compounds, such as Metopimazine-d6 Sulfoxide, is a powerful tool in metabolism studies. The deuterium (d6) label serves to trace the molecule and can also influence its metabolic fate.

The replacement of hydrogen with deuterium, a heavier and stable isotope, can alter the rate of metabolic reactions through the kinetic isotope effect (KIE). This effect is most pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step of a reaction. Because a carbon-deuterium (C-D) bond has a lower vibrational frequency and higher bond energy, it is stronger and more difficult to break than a C-H bond.

Consequently, if the deuterium atoms in this compound are located at a site of subsequent metabolism (a "soft spot"), the rate of that metabolic process could be slowed down. This can lead to several outcomes:

Reduced Rate of Metabolism: The deuterated compound may be metabolized more slowly than its non-deuterated counterpart, potentially leading to a longer half-life.

Metabolic Shunting: If one metabolic pathway is slowed due to deuterium substitution, the compound may be diverted towards alternative metabolic pathways.

Tracing Metabolites: The deuterium label acts as a clear marker, allowing for unambiguous identification and quantification of the labeled metabolite in complex biological samples using techniques like mass spectrometry. An isotopically labeled internal standard, such as a d6-variant, is often used for the precise quantification of metabolites like Metopimazine Sulfoxide in plasma.

Tracing Metabolic Pathways Using Deuterium as a Stable Isotope Tracer

The use of stable isotopes, such as deuterium (²H), has become an invaluable tool in drug metabolism research. isotope.com By selectively replacing hydrogen atoms with deuterium in a drug molecule, researchers can create a "heavy" version of the compound that is chemically identical in terms of its pharmacological action but can be distinguished by mass spectrometry. This technique allows for the precise tracing of metabolic pathways.

In the context of metopimazine metabolism, the synthesis of Metopimazine-d6 allows for a clearer understanding of the formation of its sulfoxide metabolite. When a mixture of Metopimazine and Metopimazine-d6 is administered in in vitro or in vivo models, mass spectrometry can simultaneously detect both the unlabeled drug and its deuterated counterpart, along with their respective metabolites.

The primary pathway for the formation of Metopimazine Sulfoxide is through oxidation, a reaction catalyzed by cytochrome P450 enzymes, specifically CYP3A4. nih.govnih.gov The use of Metopimazine-d6 helps to unequivocally confirm this pathway. By tracking the mass shift of +6 atomic mass units in the resulting sulfoxide metabolite, researchers can differentiate it from other endogenous molecules and confirm its origin from the administered deuterated drug.

Hypothetical Research Findings:

A hypothetical study using human liver microsomes could incubate a 1:1 mixture of Metopimazine and Metopimazine-d6. The subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) would be expected to reveal the formation of both Metopimazine Sulfoxide and this compound. The relative amounts of each metabolite formed can provide insights into any isotopic effects on the enzymatic reaction.

Table 1: Hypothetical Metabolite Formation in Human Liver Microsomes
CompoundMolecular Weight (g/mol)Observed MetaboliteMetabolite Molecular Weight (g/mol)Relative Abundance (%)
Metopimazine445.6Metopimazine Sulfoxide461.650
Metopimazine-d6451.6This compound467.650

Disclaimer: The data in this table is for illustrative purposes only and is based on hypothetical research findings due to the limited availability of specific experimental data on this compound in the public domain.

Isotopic Effects on Biotransformation Rates in Research Models

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com This effect is particularly pronounced when the cleavage of a carbon-hydrogen bond is the rate-determining step of a reaction. In the case of CYP450-mediated metabolism, the abstraction of a hydrogen atom is often a key step.

For Metopimazine sulfoxidation, the introduction of deuterium atoms at positions that are not directly involved in the enzymatic oxidation (as is likely the case for a -d6 labeled compound where the deuterium is on the piperidine (B6355638) ring) is not expected to produce a significant primary KIE on the sulfoxidation reaction itself. The formation of the sulfoxide occurs at the sulfur atom of the phenothiazine ring system.

Detailed Research Findings (Hypothetical):

To investigate the isotopic effects on the biotransformation rate, a comparative in vitro study could be conducted using recombinant CYP3A4 enzymes. The rate of formation of Metopimazine Sulfoxide from Metopimazine would be compared to the rate of formation of this compound from Metopimazine-d6.

Table 2: Hypothetical Comparative Biotransformation Rates
SubstrateEnzymeMetaboliteRate of Formation (pmol/min/mg protein)Isotopic Effect (kH/kD)
MetopimazineCYP3A4Metopimazine Sulfoxide100 ± 51.05
Metopimazine-d6CYP3A4This compound95 ± 4

Disclaimer: The data in this table is for illustrative purposes only and is based on hypothetical research findings due to the limited availability of specific experimental data on this compound in the public domain.

In this hypothetical scenario, the kinetic isotope effect (kH/kD) is close to 1, suggesting that the deuterium substitution in Metopimazine-d6 does not significantly alter the rate of sulfoxidation by CYP3A4. This would be consistent with the deuterium labels being located away from the site of oxidation. Such studies are crucial for validating the use of deuterated compounds as internal standards in pharmacokinetic analyses, as their metabolic fate should ideally mirror that of the unlabeled drug without significantly altering its metabolic rate. veeprho.com

Applications of Metopimazine D6 Sulfoxide in Pre Clinical and in Vitro Research Models

Use as a Mechanistic Probe in Drug Metabolism and Disposition Studies

Metopimazine-d6 Sulfoxide (B87167) is primarily utilized as an internal standard in analytical and pharmacokinetic research. veeprho.com Stable isotope-labeled (SIL) compounds like Metopimazine-d6 Sulfoxide are indispensable in modern bioanalysis, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.com Their chemical behavior is nearly identical to their non-labeled counterparts, but their increased mass allows for clear differentiation by the mass spectrometer. acanthusresearch.com

This distinction is crucial in drug metabolism and disposition (DMPK) studies. In a key study investigating the metabolites of Metopimazine (B1676515) in human plasma, researchers developed a specific multiple reaction monitoring (MRM) LC-MS/MS method to quantify the parent drug's sulfoxide metabolite (MPZS). nih.gov To ensure the accuracy and reliability of the measurements, a D6-isotopically labeled internal standard of the sulfoxide metabolite was used. nih.gov

The use of this compound helps to correct for variability during sample preparation and potential matrix effects during analysis, where other components in the biological sample can enhance or suppress the ionization of the target analyte. kcasbio.com By adding a known quantity of the deuterated standard to the samples, researchers can accurately determine the concentration of the endogenously formed, non-labeled Metopimazine Sulfoxide, thereby providing precise data on its disposition in the body. veeprho.comnih.gov

Table 1: LC-MS/MS Method Parameters for Metopimazine Sulfoxide Analysis

Parameter Details
Analyte Metopimazine Sulfoxide (MPZS)
Internal Standard This compound
Technique MRM LC–MS/MS
Ion Mode Positive Ion Mode
m/z Transition 462.3 → 98.1

Data derived from a study on Metopimazine metabolism in humans. nih.gov

Role in Investigating Metabolic Stability and Enzyme Kinetics in Tissue and Cellular Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's persistence in the body. bioivt.com These assays typically involve incubating a drug with liver fractions, such as microsomes or S9 fractions, which contain drug-metabolizing enzymes. bioivt.comresearchgate.net The rate at which the parent drug disappears over time is measured to determine parameters like metabolic half-life (t½) and intrinsic clearance (CLint). bioivt.com

Studies on the parent drug, Metopimazine, have been conducted in human liver S9 fractions and microsomes. nih.gov These experiments identified three primary metabolites, including Metopimazine Sulfoxide (MPZS), which appeared as a minor oxidative metabolite. nih.govresearchgate.net The formation of MPZS in these systems is attributed to cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, although this is a very minor pathway compared to the primary metabolism of Metopimazine. nih.govnih.gov

In such assays, this compound plays a vital role as an internal standard for the quantification of the MPZS metabolite formed during the incubation. The precise measurement of the appearance of MPZS over time is essential for understanding the kinetics of the specific enzymatic reaction responsible for its formation. The use of the deuterated standard ensures that the quantification is not skewed by experimental variability, allowing for an accurate assessment of the metabolic pathway's velocity and capacity.

Table 2: In Vitro Metabolism of Metopimazine

Test System Key Findings
Human Liver S9 Fractions After a 60-minute incubation, approximately 30% of Metopimazine disappeared, with the formation of Metopimazine acid (major), Metopimazine hydroxide, and Metopimazine sulfoxide (minor). nih.gov

| Human Liver Microsomes (HLM) | Incubations showed that Metopimazine disappearance was linear over 90 minutes. At 60 minutes, 37.2% of the parent compound remained. The formation of MPZS was confirmed as a minor oxidative pathway. nih.gov |

Comparative Research with Non-Labeled Metopimazine Sulfoxide

The primary comparative context for this compound and its non-labeled analog is in bioanalytical quantification. The use of a stable isotope-labeled internal standard is considered the gold standard in LC-MS/MS assays. kcasbio.comnih.gov When compared to using a non-labeled standard or a different but structurally similar compound, the deuterated version offers significant advantages.

Because this compound has virtually identical physicochemical properties to the non-labeled metabolite, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement from the biological matrix. kcasbio.com This allows it to accurately normalize for variations that the non-labeled analyte undergoes, leading to higher precision and accuracy in the final measurement. researchgate.netresearchgate.net Using the non-labeled compound as its own standard is not feasible for quantifying an unknown amount in a sample, and using a different structural analog can lead to inaccuracies if it does not behave identically during extraction and analysis. nih.gov

Separately, research has been conducted on analytical methods for the non-labeled sulfoxide itself. A difference spectrophotometric technique was developed for the quantitative determination of Metopimazine based on the absorbance of its sulfoxide derivative, which is formed quantitatively by adding potassium caroate. researchgate.netd-nb.info This method provides an alternative analytical approach but lacks the specificity and sensitivity for biological samples that the LC-MS/MS method with a deuterated internal standard provides.

Table 3: Comparison of Analytical Internal Standards

Standard Type Advantages Disadvantages
This compound (SIL-IS) Co-elutes with analyte; Corrects for matrix effects and extraction variability; High accuracy and precision. kcasbio.com Can be costly to synthesize; Trace amounts of unlabeled impurity can be present. nih.govtandfonline.com
Structural Analog More readily available and less expensive than SIL-IS. May have different chromatographic retention, extraction recovery, and ionization response, leading to reduced accuracy. nih.gov

| No Internal Standard | Simplest approach. | Highly susceptible to analytical variability, leading to poor precision and inaccurate results. |

Development of Research Tools for Related Phenothiazine (B1677639) Derivatives

Metopimazine is a member of the phenothiazine class of drugs, which are known to undergo various metabolic transformations, including S-oxidation. nih.govchemrxiv.org The analytical methodologies established for studying Metopimazine and its sulfoxide metabolite serve as a valuable blueprint for investigating other phenothiazine derivatives.

The development of a robust LC-MS/MS assay using a deuterated internal standard like this compound provides a template that can be adapted to quantify the sulfoxide metabolites of other phenothiazines. mdpi.com This is crucial because metabolism can significantly impact the efficacy and safety profile of these drugs. nih.gov By creating specific deuterated standards for other phenothiazine sulfoxides, researchers can conduct detailed pharmacokinetic and metabolic stability studies on this entire class of compounds with high confidence in the data. This approach facilitates a better understanding of structure-activity relationships (SAR) and structure-metabolism relationships, guiding the development of new phenothiazine-based therapeutic agents with improved properties. chemrxiv.org

Computational and Theoretical Studies of Metopimazine D6 Sulfoxide

Molecular Modeling of Sulfoxide (B87167) Conformations and Isotopic Effects

The conformation of the sulfoxide group, specifically the orientation of the S=O bond, can significantly impact the molecule's interaction with biological targets. Theoretical computations can be employed to explore the potential energy surface of Metopimazine-d6 Sulfoxide, identifying stable conformations and the energy barriers between them. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are often used for such calculations.

The presence of six deuterium (B1214612) atoms in the propyl chain introduces isotopic effects that can be studied computationally. These effects primarily manifest as changes in vibrational frequencies, which can subtly alter bond lengths, bond angles, and conformational preferences. While these effects are generally small, they can be significant in certain enzymatic reactions. Molecular mechanics force fields can be parameterized to account for these isotopic differences, allowing for simulations that can shed light on the dynamic behavior of the deuterated compound.

Table 1: Theoretical Conformational Analysis of this compound

ConformerDihedral Angle (° C-S-N-C)Relative Energy (kcal/mol)Isotopic Effect on Vibrational Frequency (cm⁻¹) (C-D vs C-H)
A600.0-2 to -5
B1801.5-2 to -5
C-600.2-2 to -5
Note: The data in this table is hypothetical and for illustrative purposes, representing the type of information that can be obtained from molecular modeling studies.

In Silico Predictions of Metabolic Transformations and Enzyme Substrate Interactions

The metabolic fate of a drug molecule is a critical determinant of its efficacy and safety. In silico methods have become indispensable for predicting the metabolic transformations that a compound is likely to undergo in the body. For this compound, these predictions can help identify potential further metabolites and the enzymes responsible for their formation.

Common in silico approaches include expert systems, which are based on known biotransformation rules, and machine learning models trained on large datasets of metabolic data. These tools can predict sites of metabolism on the this compound molecule that are susceptible to enzymatic attack by enzymes such as Cytochrome P450 (CYP) isoforms. For instance, further oxidation of the sulfoxide to a sulfone or hydroxylation at various positions on the phenothiazine (B1677639) ring system could be predicted.

Molecular docking simulations can provide insights into the interactions between this compound and the active sites of metabolic enzymes. By predicting the binding affinity and orientation of the molecule within the enzyme's active site, it is possible to rationalize observed metabolic pathways or to predict new ones. The deuterium substitution in the propyl chain may influence the rate of metabolism if C-H bond cleavage is a rate-determining step in a particular metabolic reaction, a phenomenon known as the kinetic isotope effect.

Table 2: Predicted Metabolic Transformations of this compound

TransformationPredicted Metabolizing Enzyme(s)Predicted Site of MetabolismPotential Isotopic Effect
Sulfone formationCYP3A4, FMOSulfoxide groupMinimal
Aromatic hydroxylationCYP2D6, CYP1A2Phenothiazine ringNone
N-dealkylationCYP3A4, CYP2C19Piperidine (B6355638) nitrogenPossible (secondary)
Side-chain oxidationCYP2D6Propyl-d6 chainSignificant (if C-D bond cleavage is rate-limiting)
Note: This table presents hypothetical predictions based on the known metabolism of phenothiazine derivatives and is for illustrative purposes.

Advanced Quantum Chemical Calculations for Isotopic Exchange Mechanisms

Advanced quantum chemical calculations can be employed to investigate the mechanisms of chemical reactions at a fundamental level. In the context of this compound, these methods can be particularly useful for studying isotopic exchange mechanisms, although such reactions are not typically a primary metabolic pathway for this type of compound.

However, understanding the principles of isotopic exchange is crucial in various chemical and biological contexts. Quantum mechanical models can be used to calculate the activation energies and reaction pathways for the exchange of deuterium atoms with protons from the surrounding environment. Such studies can provide a detailed picture of the transition states involved and the factors that influence the reaction rate.

The kinetic isotope effect (KIE) is a key parameter that can be calculated using quantum chemical methods. The KIE is the ratio of the rate of a reaction with a light isotope (e.g., hydrogen) to the rate of the same reaction with a heavy isotope (e.g., deuterium). Theoretical calculations of the KIE can help to elucidate reaction mechanisms by indicating whether a particular C-H or C-D bond is broken in the rate-determining step of a reaction.

Table 3: Theoretical Kinetic Isotope Effects (KIE) for C-D Bond Cleavage in this compound

Computational MethodReaction CoordinateCalculated kH/kDPredicted Impact on Metabolism
DFT (B3LYP)C-H/C-D bond stretching5.2Significant slowing of metabolism at the deuterated site
MP2C-H/C-D bond stretching5.5Significant slowing of metabolism at the deuterated site
Coupled Cluster (CCSD(T))C-H/C-D bond stretching5.8Significant slowing of metabolism at the deuterated site
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be generated from quantum chemical calculations of kinetic isotope effects.

Future Research Directions and Methodological Advancements

Innovations in Deuterated Synthesis Techniques for Enhanced Isotopic Purity

The utility of Metopimazine-d6 Sulfoxide (B87167) as an internal standard is fundamentally dependent on its isotopic purity. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, which is crucial for accurate quantification. Future research will likely focus on innovative synthetic and purification techniques to maximize the isotopic enrichment of deuterated compounds like Metopimazine-d6 Sulfoxide.

Advanced Synthetic Approaches:

Current methods for the synthesis of deuterated phenothiazines, a class of compounds to which metopimazine (B1676515) belongs, have involved techniques such as lithium aluminum deuteride (B1239839) reduction of suitable precursors. For instance, the synthesis of deuterated trifluoperazine (B1681574) sulfoxide, a related phenothiazine (B1677639) derivative, has been successfully achieved, with isotopic purity determined by electron impact mass spectrometry to be greater than 96.2%. Future innovations may leverage advancements in catalytic hydrogen isotope exchange (HIE) and flow chemistry. These methods offer the potential for more efficient, selective, and scalable deuteration processes.

Table 1: Comparison of Deuteration Techniques

Technique Description Advantages Potential for this compound Synthesis
Lithium Aluminum Deuteride Reduction A common method for introducing deuterium (B1214612) by reducing functional groups like amides and esters. Well-established, predictable reactivity. Likely applicable for the synthesis of the deuterated side chain of metopimazine.
Catalytic Hydrogen Isotope Exchange (HIE) Involves the exchange of hydrogen atoms with deuterium using a metal catalyst. Can be used for late-stage deuteration of complex molecules. Offers a potential route for direct deuteration of the metopimazine scaffold.

| Flow Chemistry | Continuous manufacturing process with precise control over reaction parameters. | Improved reaction efficiency, safety, and scalability. | Could enable more controlled and efficient deuteration and subsequent oxidation to the sulfoxide. |

Purification and Isotopic Purity Assessment:

Ensuring high isotopic purity also necessitates advanced purification and analytical techniques. High-performance liquid chromatography (HPLC) and other chromatographic methods are essential for separating the desired deuterated compound from its non-deuterated and partially deuterated counterparts. The isotopic purity of the final product is then rigorously assessed using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the precise determination of the degree and location of deuterium incorporation. Future advancements in multi-dimensional chromatography could offer even greater resolution for the purification of deuterated standards.

Integration of this compound into Multi-omics Research Platforms

The application of deuterated internal standards is expanding beyond traditional pharmacokinetic studies into the realm of multi-omics, which involves the comprehensive analysis of large sets of biological molecules such as proteins (proteomics) and metabolites (metabolomics). The integration of this compound into these platforms can enhance the accuracy and reliability of quantitative measurements in complex biological systems.

In the field of quantitative proteomics , stable isotope-labeled standards are crucial for accurately measuring protein abundance. While this field more commonly employs isotopically labeled amino acids or peptides, the principle of using a labeled internal standard to correct for experimental variability is the same. The inclusion of dimethyl sulfoxide (DMSO) as a mobile phase additive has been shown to improve data quality in label-free quantitative proteomics by enhancing the precision and number of proteins quantified.

Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on isotopically labeled internal standards for accurate quantification of metabolites. The use of a deuterated standard like this compound can help to correct for matrix effects and variations in instrument response, leading to more reliable data. Although specific applications of this compound in multi-omics are not yet widely documented, its properties make it a suitable candidate for inclusion in targeted metabolomics studies focusing on pathways involving phenothiazine-like compounds.

Exploration of Novel Analytical Applications Beyond Routine Quantification

While the primary role of this compound is as an internal standard for quantification, its unique properties open doors to more novel analytical applications.

One emerging area is the use of deuterated compounds in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) . This technique provides information about the structure and dynamics of proteins by measuring the rate of deuterium exchange on backbone amide hydrogens. While not a direct application of this compound itself, the principles of using deuterium labeling to probe molecular interactions are relevant. Furthermore, the use of deuterated solvents as a mobile phase in HPLC/MS can be a tool for structural elucidation of small molecules.

Another potential application is in the elucidation of mass spectral fragmentation pathways . By comparing the mass spectra of the deuterated and non-deuterated compounds, researchers can gain insights into how the molecule breaks apart in the mass spectrometer. This information can be valuable for identifying unknown metabolites and understanding the chemical properties of the molecule.

Development of Advanced In Vitro Biotransformation Models Using Labeled Compounds

Understanding the metabolism of drugs is a critical aspect of pharmaceutical development. In vitro models, such as human liver microsomes, are commonly used to study drug biotransformation. Labeled compounds like this compound can play a significant role in the development and validation of these models.

Studies on the metabolism of metopimazine have identified metopimazine sulfoxide as a metabolite. The use of this compound in conjunction with in vitro systems can help to:

Quantify Metabolite Formation: By using the deuterated standard, researchers can accurately measure the rate of formation of the sulfoxide metabolite in different in vitro systems.

Elucidate Metabolic Pathways: The labeled compound can be used to trace the metabolic fate of metopimazine and identify the enzymes responsible for its transformation. Research has indicated that the metabolism of phenothiazines can involve various cytochrome P450 enzymes.

Validate New In Vitro Models: As new technologies like organ-on-a-chip systems emerge for studying drug metabolism, labeled compounds will be essential for validating the performance of these models against traditional systems.

The electrochemical synthesis of sulfoxide metabolites of phenothiazine-containing medications has also been explored as a green alternative to traditional chemical oxidation methods, providing a potential avenue for producing reference standards for metabolism studies.

Table 2: Investigational Platforms for Biotransformation Studies

In Vitro Model Description Role of Labeled Compounds
Human Liver Microsomes Subcellular fractions of liver cells containing drug-metabolizing enzymes. Quantify metabolite formation and identify key metabolic pathways.
Recombinant Human CYP Enzymes Individual cytochrome P450 enzymes expressed in a host system. Pinpoint the specific enzymes responsible for a particular metabolic reaction.

| Organ-on-a-Chip | Microfluidic devices that mimic the structure and function of human organs. | Validate the physiological relevance of these advanced models for predicting human metabolism. |

Q & A

Basic: What are the key considerations for synthesizing and characterizing Metopimazine-d6 Sulfoxide for use as an internal standard in pharmacokinetic studies?

Methodological Answer:

  • Synthesis : Adapt deuterium labeling techniques from DMSO-d6 synthesis (e.g., isotopic exchange or catalytic deuteration of the parent compound) . Ensure reaction conditions (temperature, pH) preserve the sulfoxide functional group.
  • Characterization :
    • NMR : Confirm deuteration efficiency (≥99%) via <sup>1</sup>H/<sup>2</sup>H NMR shifts, noting the absence of proton signals at the labeled positions .
    • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z corresponding to +6 Da from non-deuterated form) .
    • Purity : Employ gas chromatography (GC) with flame ionization detection (FID) or headspace GC (as in DMSO analysis ) to quantify residual solvents or unreacted precursors.

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Experimental Design :
    • Storage Conditions : Test ambient (20–25°C), refrigerated (4°C), and frozen (–20°C) storage over 6–12 months. Protect samples from light (photodegradation risk) .
    • Stability Metrics : Monitor deuteration integrity (via NMR ) and chemical degradation (via LC-MS/MS) at intervals.
    • Humidity Control : Use desiccants to assess hygroscopicity, as sulfoxides may hydrolyze in aqueous environments .
  • Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life if degradation follows first-order kinetics .

Advanced: How do isotopic effects influence the chromatographic behavior of this compound compared to its non-deuterated form?

Methodological Answer:

  • Chromatographic Separation :
    • Column Selection : Use polar stationary phases (e.g., PEG or cyanopropyl columns) to resolve deuterated/non-deuterated pairs, leveraging slight differences in hydrophobicity .
    • Retention Time Shifts : Expect <1% retention time reduction for deuterated forms due to lower molecular mass, as observed in DMSO-d6 .
  • Mitigation Strategies :
    • Internal Standard Calibration : Use deuterated analogs as internal standards to correct for matrix effects and ionization efficiency variations in LC-MS .
    • Method Validation : Include deuterated/non-deuterated mixtures in validation runs to ensure resolution (peak separation ≥1.5) .

Advanced: How should researchers address discrepancies in reported biological activity data for deuterated sulfoxide compounds?

Methodological Answer:

  • Root Cause Analysis :
    • Isotopic Purity : Verify deuteration levels (e.g., via <sup>13</sup>C NMR or IR spectroscopy) to rule out batch-to-batch variability .
    • Metabolic Interference : Assess if deuterium labeling alters metabolic pathways (e.g., via cytochrome P450 enzymes) using in vitro hepatocyte models .
  • Experimental Controls :
    • Include non-deuterated controls in all assays to isolate isotopic effects.
    • Validate findings across multiple cell lines or animal models to rule out species-specific responses .

Advanced: What strategies optimize the quantification of this compound in complex biological matrices (e.g., plasma, tissue)?

Methodological Answer:

  • Sample Preparation :
    • Protein Precipitation : Use cold acetonitrile (1:3 v/v sample:solvent) to minimize matrix interference .
    • Solid-Phase Extraction (SPE) : Employ mixed-mode cartridges (e.g., C18/SCX) for selective sulfoxide retention .
  • Analytical Optimization :
    • LC-MS/MS Parameters : Use multiple reaction monitoring (MRM) targeting sulfoxide-specific transitions (e.g., m/z 250→152 for quantification, 250→98 for confirmation) .
    • Ion Suppression Tests : Post-column infusion experiments to identify and mitigate matrix effects .

Advanced: How can researchers reconcile conflicting data on the solvent compatibility of deuterated sulfoxides in formulation studies?

Methodological Answer:

  • Compatibility Screening :
    • Solvent Polarity : Test solubility in aqueous buffers (pH 1–10) and organic solvents (e.g., ethanol, PEG 400) using nephelometry or UV-Vis turbidity assays .
    • Accelerated Stability Studies : Incubate formulations at 40°C/75% RH for 1–3 months, monitoring for precipitation or deuteration loss .
  • Data Normalization :
    • Use differential scanning calorimetry (DSC) to detect polymorphic changes in crystalline forms that may affect solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.